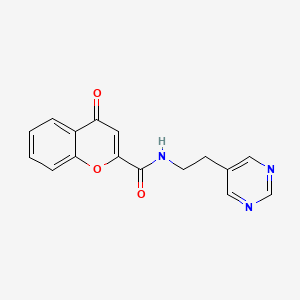
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, also known as PEC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEC is a chromene-based compound that belongs to the class of small molecules known as kinase inhibitors.
作用机制
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide acts as a kinase inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing its activity. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to inhibit the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its potent kinase inhibitory activity, which makes it a promising candidate for the development of novel cancer therapeutics. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a range of diseases. However, one of the limitations of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. One area of research is the development of more potent and selective kinase inhibitors based on the structure of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, which may have therapeutic implications for a range of diseases. Additionally, the development of novel drug delivery systems for 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide may improve its bioavailability and efficacy in vivo.
合成方法
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide begins with the reaction of 4-hydroxycoumarin and 2-bromoethyl pyrimidine, which results in the formation of 4-(2-pyrimidin-5-ylethoxy)coumarin. This intermediate compound is then subjected to a series of reactions, including acetylation, cyclization, and deacetylation, to yield the final product, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide.
科学研究应用
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
In addition to cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been studied for its anti-inflammatory and neuroprotective properties. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-oxo-N-(2-pyrimidin-5-ylethyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-13-7-15(22-14-4-2-1-3-12(13)14)16(21)19-6-5-11-8-17-10-18-9-11/h1-4,7-10H,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFHXRDWGWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




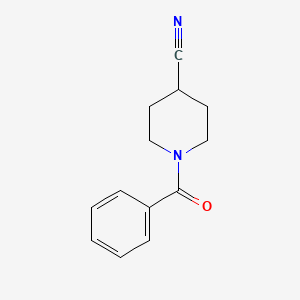

![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)
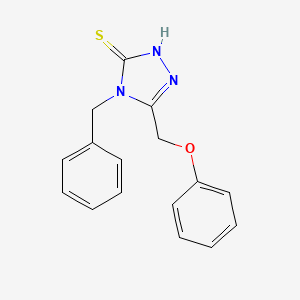
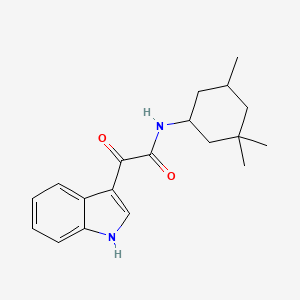
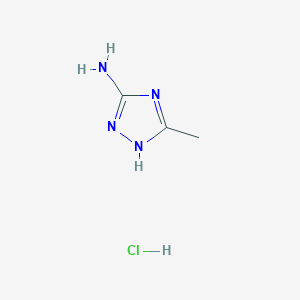

![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)
![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)